Dextofisopam

Description

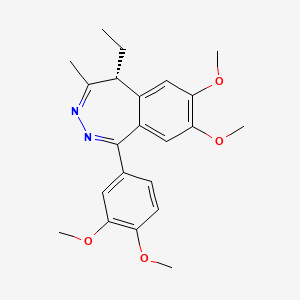

Structure

2D Structure

3D Structure

Properties

CAS No. |

82059-50-5 |

|---|---|

Molecular Formula |

C22H26N2O4 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(5R)-1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine |

InChI |

InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3/t15-/m0/s1 |

InChI Key |

RUJBDQSFYCKFAA-HNNXBMFYSA-N |

SMILES |

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |

Isomeric SMILES |

CC[C@H]1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |

Canonical SMILES |

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |

Other CAS No. |

82059-50-5 |

Synonyms |

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine dextofisopam EGYT-341 Grandaxin levotofisopam tofisopam tofizopam |

Origin of Product |

United States |

Stereochemical and Enantiomeric Characterization of Dextofisopam

Distinction of Dextofisopam as the R-Enantiomer

This compound is specifically the (R)-enantiomer of the chiral molecule tofisopam (B1682394). firstwordpharma.commedkoo.comresearchgate.net This designation refers to the specific three-dimensional arrangement of atoms around the chiral center of the molecule. The dextrorotatory nature of this compound, indicated by the prefix "dexto-," signifies its property of rotating plane-polarized light to the right, or in a clockwise direction. muni.cz This is a distinct physical property that differentiates it from its mirror image, the levorotatory enantiomer. muni.cz

Enantiomeric Relationship to Racemic Tofisopam and Levotofisopam (B1240587)

Tofisopam exists as a racemic mixture, meaning it is composed of equal amounts of its two enantiomers: this compound ((R)-tofisopam) and levotofisopam ((S)-tofisopam). firstwordpharma.comprnewswire.comncats.io Levotofisopam is the (S)-enantiomer and rotates plane-polarized light to the left. firstwordpharma.communi.cz Racemic tofisopam, marketed under brand names like Grandaxin and Emandaxin in some countries, therefore contains both the (R) and (S) forms. ncats.iowikipedia.orgpharmacompass.com The separation of this racemic mixture into its individual enantiomers allows for the investigation of the distinct pharmacological properties of this compound and levotofisopam. researchgate.net

Table 1: Stereochemical Properties of Tofisopam Enantiomers

| Compound | Stereochemistry | Optical Activity |

|---|---|---|

| This compound | (R)-enantiomer | Dextrorotatory (+) |

| Levotofisopam | (S)-enantiomer | Levorotatory (-) |

| Tofisopam | Racemic mixture | Optically inactive |

Stereospecificity in Molecular Interactions and Biological Activity

The distinct spatial arrangement of this compound results in stereospecific interactions with biological targets, leading to a unique pharmacological profile compared to its S-enantiomer and the racemic mixture. muni.cznumberanalytics.comnumberanalytics.com While racemic tofisopam has been used as an anxiolytic, the individual enantiomers have been investigated for different therapeutic applications. firstwordpharma.comwikipedia.org

This compound has been primarily evaluated for the treatment of irritable bowel syndrome (IBS). sec.govmedkoo.com It is believed to act on 2,3-benzodiazepine receptors in the brain, which are distinct from the classical 1,4- or 1,5-benzodiazepine receptors targeted by many anxiolytic drugs. nih.gov This interaction is thought to modulate autonomic nervous system function, including gastrointestinal motility and visceral sensitivity, without causing sedation. sec.govmayoclinic.orgbohrium.com Animal models have suggested its potential to reduce colonic motility and visceral sensitivity in response to stress. nih.govmayoclinic.org

In contrast, levotofisopam, the (S)-enantiomer, has been investigated for its ability to lower serum uric acid levels and its potential in treating gout. firstwordpharma.comprnewswire.comacrabstracts.org It is thought to act as a uricosuric agent, increasing the excretion of uric acid by the kidneys. firstwordpharma.combjmu.edu.cn This demonstrates a clear divergence in the primary biological activities of the two enantiomers, highlighting the importance of stereochemistry in determining the therapeutic effects of this class of compounds.

Table 2: Investigated Therapeutic Applications of Tofisopam and its Enantiomers

| Compound | Primary Investigated Application | Proposed Mechanism of Action |

|---|---|---|

| This compound | Irritable Bowel Syndrome (IBS) sec.gov | Modulation of 2,3-benzodiazepine receptors in the central nervous system. nih.gov |

| Levotofisopam | Gout and Hyperuricemia firstwordpharma.comprnewswire.comacrabstracts.org | Uricosuric agent, increasing renal excretion of uric acid. firstwordpharma.combjmu.edu.cn |

| Racemic Tofisopam | Anxiety ncats.iowikipedia.org | Anxiolytic properties. ncats.iowikipedia.org |

Implications of Chiral Purity for Research Integrity

The distinct pharmacological profiles of this compound and levotofisopam underscore the critical importance of chiral purity in both preclinical and clinical research. researchgate.net The presence of one enantiomer as an impurity in a sample of the other could lead to confounding results, making it difficult to accurately attribute observed biological effects to the intended molecule. researchgate.netmdpi.com

For instance, investigating the effects of this compound on IBS requires a preparation that is substantially free of levotofisopam to ensure that the observed outcomes are not influenced by the uricosuric activity of the S-enantiomer. sec.govfirstwordpharma.commdpi.com Similarly, studies on the urate-lowering effects of levotofisopam must use a sample with high enantiomeric purity to avoid any potential autonomic effects from this compound contamination. firstwordpharma.comprnewswire.comacrabstracts.org Therefore, the use of stereochemically pure compounds is essential for obtaining reliable and interpretable data, which is a fundamental requirement for the development of safe and effective chiral drugs. researchgate.netmdpi.com The development of analytical methods to confirm the chiral purity of these compounds is a crucial aspect of their pharmaceutical development. researchgate.netmdpi.com

Advanced Synthetic Strategies and Analytical Methodologies for Dextofisopam

Chemical Synthesis Pathways for Dextofisopam Production

The production of this compound typically begins with the synthesis of racemic tofisopam (B1682394), which is subsequently resolved to isolate the desired (R)-enantiomer. The classical synthesis of tofisopam is described in U.S. Patent No. 3,736,315. googleapis.comgoogle.com However, this pathway has been noted for its use of chromium(VI) oxide, a toxic reagent, for the creation of a key diketone intermediate. researchgate.net

To mitigate the environmental impact of such reagents, alternative synthetic routes have been developed. One notable approach is a lithiation-based synthesis. researchgate.net Another innovative method involves a photoinduced carboxylation reaction, utilizing renewable starting materials such as 3,4-dimethoxypropylbenzene, 3,4-dimethoxybenzoic acid, and CO2 to build the core structure. nih.gov In this route, the final step is the introduction of a methyl group via a Kumada-type cross-coupling reaction. nih.gov Regardless of the initial synthetic pathway to the racemic mixture, obtaining enantiomerically pure this compound relies heavily on subsequent stereoselective isolation techniques. researchgate.net

Stereoselective Synthesis Approaches for R-Enantiomer Isolation

The primary industrial method for isolating this compound does not involve a direct asymmetric synthesis but rather a classical resolution of the synthesized racemic tofisopam. researchgate.net This is a stereoselective technique that separates the pre-existing enantiomers.

A well-established method for this resolution uses a chiral resolving agent, such as (R,R)-dibenzoyl-tartaric acid (DBTA). researchgate.net The process involves reacting the racemic tofisopam with the resolving agent in a suitable solvent system, often a heterogeneous mixture of water and chloroform. researchgate.net The chiral agent, (R,R)-DBTA, selectively forms a diastereomeric salt with the (R)-enantiomer of tofisopam. This resulting salt, identified as (R)-TOF·(R,R)-DBTA-CHCl3, has different physical properties, such as solubility, compared to the salt formed with the (S)-enantiomer. researchgate.netresearchgate.net This difference allows for the separation of the solid (R)-tofisopam diastereomeric salt, from which the pure this compound can be recovered. researchgate.net Research has also shown that resolution is possible in water-free solvent systems and that the use of a quasi-racemic resolving agent can increase separation efficiency. researchgate.net

Advanced Chromatographic Resolution of Tofisopam Isomers

Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the preferred technique for the analytical and preparative scale separation of tofisopam isomers. chiraltech.comchromatographyonline.com These methods are crucial for determining the enantiomeric excess (ee) and ensuring the purity of this compound. chiraltech.com

The success of chiral HPLC in separating tofisopam enantiomers and their conformers depends on the use of Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs are widely employed and have demonstrated high efficacy. chromatographyonline.comnih.gov Columns such as Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OJ have proven to be particularly effective. nih.govpillbuys.com

A variety of CSPs have been screened for the resolution of tofisopam's four isomers. While amylose- and cellulose-based columns are often successful, other types have shown variable performance. nih.gov For instance, in one study, Chiralpak® AD® and Chiralcel® OD® exhibited poor resolution, while (R,R) Whelk-O® resulted in impractically long retention times. google.com Macrocyclic glycopeptide-based columns, such as Chirobiotic T and TAG, were also tested but did not achieve chiral separation for tofisopam in the evaluated conditions. nih.govmdpi.com Supercritical Fluid Chromatography (SFC) is often considered an advantageous alternative to LC, offering faster separations due to lower mobile phase viscosity and better mass transfer characteristics. chiraltech.com

| Chiral Stationary Phase (CSP) | Selector Type | Observed Performance for Tofisopam Separation | Reference |

|---|---|---|---|

| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | Identified as a most promising system; achieved full resolution of four isomers. | nih.gov |

| Chiralcel OJ | Cellulose tris(4-methylbenzoate) | Achieved sharp separation of four isomers with optimized mobile phase. | pillbuys.com |

| Chiralpak ID | Amylose tris(3-chlorophenylcarbamate) | Achieved baseline resolution of all four isomers in SFC. | chiraltech.com |

| Chirobiotic V™ | Macrocyclic Glycopeptide (Vancomycin) | Disclosed for resolution of tofisopam. | google.com |

| (R,R) Whelk-O® | Pirkle-type (π-electron acceptor/π-electron donor) | Gave high retention constants and long retention times. | google.com |

| Chirobiotic T / TAG | Macrocyclic Glycopeptide (Teicoplanin / Teicoplanin Aglycone) | No chiral separation was observed. | mdpi.com |

Optimizing the parameters of the chromatographic method is critical to achieving a successful separation of all four tofisopam isomers. Key factors include the composition of the mobile phase, column temperature, and flow rate. nih.gov

The choice of mobile phase and its modifiers significantly affects selectivity and resolution. For polysaccharide-type columns, polar organic modes are often used. nih.gov For example, adding methanol (B129727) to an n-hexane-isopropanol mobile phase was found to increase the stereoselectivity on a Chiralcel OJ column. pillbuys.com In another systematic study, various modifiers including methanol (MeOH), 2-propanol (2-PrOH), and acetonitrile (B52724) (ACN) were examined, with MeOH emerging as a versatile co-solvent for resolving the isomers using SFC. chiraltech.com The solubility of tofisopam can be a limiting factor, and it decreases with higher concentrations of alkyl alcohols in the solvent system. google.com

Temperature also plays a crucial role. Thermodynamic investigations have revealed that enantioseparation can be entropy-driven or co-driven by both enthalpy and entropy, depending on the specific CSP. nih.gov A multivariate approach altering solvent concentration, temperature, and flow rate allows for fine-tuning the separation to achieve baseline resolution and detect minute chiral impurities. nih.gov

| Parameter | Optimized Condition | Chromatography System | Outcome | Reference |

|---|---|---|---|---|

| Mobile Phase | 85/15 (v/v) Methanol / 2-Propanol | HPLC with Chiralpak AD column | Separation of four isomers; detection of 0.1% S-enantiomer impurity in R-tofisopam. | nih.gov |

| Column Temperature | 40°C | HPLC with Chiralpak AD column | ||

| Flow Rate | 0.7 mL/min | HPLC with Chiralpak AD column | ||

| Mobile Phase | n-hexane / 2-propanol / methanol (72:1.5:3) | HPLC with Chiralcel OJ column | Isocratic separation of enantiomers and their conformers. | pillbuys.com |

| Flow Rate | 0.8 mL/min | HPLC with Chiralcel OJ column |

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Spectroscopic Techniques for Conformational and Chiral Analysis

Spectroscopic methods are indispensable for elucidating the complex stereochemistry of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), X-ray crystallography, and Circular Dichroism (CD) spectroscopy have been instrumental in determining the molecular structure and conformational properties of tofisopam and its enantiomers. google.comgoogleapis.com

Circular Dichroism (CD) spectroscopy is particularly powerful for studying the chiral nature and conformational dynamics of this compound. googleapis.com Because enantiomers absorb left- and right-circularly polarized light differently, CD provides information about the absolute configuration and the three-dimensional structure of chiral molecules in solution. nih.gov

For tofisopam, the 2,3-diazepine ring exists in two distinct boat conformations, leading to the presence of two conformers for each enantiomer. googleapis.com CD spectroscopy can distinguish between these conformers. Studies have shown that the sign of the Cotton effect in the CD spectrum is primarily dependent on the helical chirality of the diazepine (B8756704) ring; the M-conformer generates a positive Cotton effect, while the P-conformer produces a negative one. pillbuys.com

Furthermore, CD spectroscopy is crucial for investigating the kinetics of interconversion between these conformers, which is an important consideration for sample preparation and method validation in chromatography. nih.gov Hyphenated techniques, such as HPLC-CD, allow for the in situ analysis of separated isomers, definitively assigning the chiral character of each chromatographic peak. pillbuys.com This technique has been used to confirm the elution order and identify the major and minor conformers of both the (R) and (S) enantiomers of tofisopam directly from the chromatographic run. pillbuys.com

Impurity Profiling and Quality Control in Research Synthesis

The rigorous identification and control of impurities are fundamental to the safety and efficacy of any active pharmaceutical ingredient (API). In the context of the research and development of this compound, the dextrorotatory (R)-enantiomer of tofisopam, a comprehensive impurity profiling strategy is essential. This process involves the detection, identification, and quantification of any unwanted chemical substances that may arise during the synthesis or storage of the drug substance. The control of these impurities is a critical issue for regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines. ijprs.com

Impurities in a drug substance can be classified into three main categories: organic impurities, inorganic impurities, and residual solvents. slideshare.netijsr.net Organic impurities are often related to the manufacturing process and can include starting materials, by-products, intermediates, and degradation products. slideshare.net Inorganic impurities may result from the manufacturing process and include reagents, ligands, catalysts, and heavy metals. Residual solvents are organic volatile chemicals used during the synthetic process.

Given that this compound is the R-enantiomer of tofisopam, its impurity profile is intrinsically linked to the stereoselective synthesis or the chiral resolution of racemic tofisopam. scilit.com Potential impurities can therefore include the unwanted (S)-enantiomer (levotofisopam), residual starting materials, and by-products from the synthetic route.

A reported synthetic route for the racemic tofisopam involves a multi-step process. researchgate.netnih.gov While specific impurities from a dedicated this compound synthesis are not extensively detailed in publicly available literature, potential process-related impurities can be inferred from the synthesis of the racemate. These could include unreacted intermediates or by-products from key reaction steps such as Friedel-Crafts acylation or the final cyclization to form the benzodiazepine (B76468) ring.

The quality control of this compound requires robust analytical methodologies to ensure the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling. ijprs.comrjptonline.org Specifically, chiral HPLC methods are critical for determining the enantiomeric purity of this compound, ensuring that the level of the unwanted S-enantiomer is below the accepted threshold. rjptonline.orgsemanticscholar.org The development of a fast and economical chiral HPLC method has been reported for the resolution of the four isomers of tofisopam, which would be directly applicable to the quality control of R-Tofisopam (this compound). bohrium.com

Hyphenated techniques are particularly powerful for the structural elucidation of unknown impurities. ijprs.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for identifying and characterizing impurities without the need for their isolation. ijprs.com

The table below summarizes potential impurities and the analytical techniques used for their control in the synthesis of this compound.

| Impurity Type | Potential Impurities | Analytical Methodologies |

| Organic Impurities | Levo-tofisopam ((S)-enantiomer) | Chiral High-Performance Liquid Chromatography (HPLC) |

| Unreacted starting materials | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | |

| Synthetic by-products | HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) | |

| Degradation products | HPLC, LC-MS | |

| Inorganic Impurities | Reagents, catalysts | Inductively Coupled Plasma (ICP) Spectroscopy, Atomic Absorption Spectroscopy (AAS) |

| Residual Solvents | Solvents from synthesis and purification | Gas Chromatography (GC) with headspace analysis |

Molecular Pharmacology and Receptor Target Identification of Dextofisopam

Dextofisopam's Unique Central Nervous System (CNS) Binding Site

The central nervous system activity of this compound is attributed to its interaction with a specific binding site that is distinct from those engaged by traditional benzodiazepines. springermedizin.de

Early research using radiolabeled 2,3-benzodiazepines identified specific and exclusive binding sites within the striato-pallido-nigral system of the brain. springermedizin.denih.gov This distinct receptor was named the girisopam (B1204035) binding site, as the 2,3-benzodiazepine derivative girisopam showed the highest affinity for it. springermedizin.de These binding sites are concentrated in the basal ganglia, a region of the brain associated with motor control, as well as cognitive and emotional functions. nih.gov The unique localization of these receptors helps to explain the atypical pharmacological profile of 2,3-benzodiazepines like this compound. springermedizin.denih.gov

A critical distinction of this compound is its structural classification as a 2,3-benzodiazepine, which sets it apart from classical 1,4-benzodiazepines. pharmacompass.comnih.govnih.gov This structural difference is fundamental to its unique mechanism of action. springermedizin.de Unlike classical benzodiazepines that exert their effects by binding to the benzodiazepine (B76468) site on the GABA-A receptor, this compound does not interact with this site. drugbank.comnih.govsmolecule.comspringermedizin.de This lack of interaction is responsible for the absence of sedative, muscle relaxant, and anticonvulsant properties typically associated with 1,4-benzodiazepines. drugbank.comnih.gov Instead, some research suggests that 2,3-benzodiazepines may be more accurately classified as homophtalazines, a distinct class of compounds. nih.gov While this compound does not bind directly to the classical benzodiazepine receptor, it has been shown to enhance the anticonvulsant activity of 1,4-benzodiazepines like diazepam. drugbank.comnih.gov

Characterization of the 2,3-Benzodiazepine Receptor

Absence of Binding to Classical GABA-A Receptor Benzodiazepine Site

A defining feature of this compound's molecular pharmacology is its lack of affinity for the benzodiazepine binding site on the gamma-aminobutyric acid (GABA-A) receptor. drugbank.compharmacompass.comnih.govsmolecule.comspringermedizin.deumfcv.rodrugbank.comnih.govresearchgate.net The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation by classical benzodiazepines leads to their characteristic anxiolytic, sedative, and anticonvulsant effects. mdpi.com this compound's inability to bind to this site means it does not directly enhance the inhibitory effects of GABA, which explains its distinct clinical profile. drugbank.comnih.govspringermedizin.denih.gov This lack of direct GABAergic modulation has been confirmed in multiple studies and is a cornerstone of its classification as an atypical anxiolytic. springermedizin.denih.govnih.gov

Modulation of Phosphodiesterase (PDE) Isoenzymes

A significant aspect of this compound's mechanism of action involves the inhibition of several phosphodiesterase (PDE) isoenzymes. drugbank.comnih.govsmolecule.comspringermedizin.denih.govnih.govresearchgate.net PDEs are enzymes that degrade cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP), which are crucial second messengers in various cellular signaling pathways. mdpi.comnih.gov

Research has demonstrated that tofisopam (B1682394), the racemate of which this compound is an enantiomer, acts as a selective inhibitor of multiple PDE isoenzymes. drugbank.comnih.govsmolecule.comspringermedizin.denih.govnih.govresearchgate.net The highest affinity is observed for PDE4A1, followed by PDE10A1, PDE3, and PDE2A3. drugbank.comnih.govsmolecule.comspringermedizin.denih.govnih.govresearchgate.net The inhibition constants (IC50) for these enzymes are in the micromolar to high nanomolar range, indicating a potent interaction. drugbank.comnih.govsmolecule.comspringermedizin.denih.govresearchgate.net Weak inhibition has been noted for PDE1 and PDE5, while no significant interaction was found with PDE6, PDE8, PDE9, and PDE11. springermedizin.denih.gov

Table 1: Tofisopam Inhibition of Phosphodiesterase (PDE) Isoenzymes

| PDE Isoenzyme | Inhibition Constant (IC50) in µM |

|---|---|

| PDE4A1 | 0.42 drugbank.comnih.govsmolecule.comspringermedizin.denih.govnih.govresearchgate.net |

| PDE10A1 | 0.92 drugbank.comnih.govsmolecule.comspringermedizin.denih.govnih.govresearchgate.net |

| PDE3 | 1.98 drugbank.comnih.govsmolecule.comspringermedizin.denih.govnih.govresearchgate.net |

This table displays the concentration of tofisopam required to inhibit the activity of the respective PDE isoenzyme by 50%.

By inhibiting PDEs, this compound effectively increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). mdpi.comnih.gov cAMP is a vital second messenger that is derived from adenosine triphosphate (ATP) and is involved in a multitude of biological processes. drugbank.com The regulation of intracellular cAMP levels is critical for the transduction of cellular responses. frontiersin.org An increase in cAMP can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to a cascade of cellular events. mdpi.com This modulation of cAMP signaling is believed to be a key mechanism underlying the therapeutic effects of this compound, contributing to its unique pharmacological profile that is distinct from classical benzodiazepines. springermedizin.deresearchgate.net The elevation of cAMP can influence a wide array of cellular functions, and its precise role in the anxiolytic and other effects of this compound is an area of ongoing investigation. mdpi.commdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tofisopam |

| Girisopam |

| Diazepam |

| Gamma-aminobutyric acid (GABA) |

| Cyclic adenosine monophosphate (cAMP) |

| Adenosine triphosphate (ATP) |

Selective Inhibition of PDE4A1, PDE10A1, PDE3, and PDE2A3

Interactions with Dopaminergic Systems in Preclinical Models

The racemic parent compound of this compound, tofisopam, has demonstrated a complex interaction with dopaminergic systems in various preclinical studies. Research indicates that tofisopam possesses mixed dopamine (B1211576) agonist and antagonist-like properties in several animal models, both in vivo and in vitro. researchgate.net This modulation of the dopaminergic system is thought to contribute to its unique behavioral effects, which differ significantly from classical benzodiazepines. researchgate.netpatsnap.com However, specific preclinical studies focusing exclusively on the interactions of the dextro-enantiomer, this compound, with the dopaminergic system are not extensively detailed in the currently available literature. While the actions of the racemate provide a foundational understanding, further research is required to fully delineate the specific contributions of this compound to these dopaminergic effects.

Influence on Autonomic Nervous System Outflow

This compound is hypothesized to modulate autonomic tone. researchgate.net The autonomic nervous system (ANS) is crucial for regulating involuntary bodily functions through a balance of its sympathetic and parasympathetic branches. basu.org.innih.gov The parent compound, tofisopam, has been shown to affect the ANS by reducing sympathetic outflow. patsnap.com This action can lead to a decrease in the physiological symptoms associated with stress and anxiety, such as palpitations and tremors. patsnap.com The therapeutic rationale for using this compound in stress-related disorders like irritable bowel syndrome (IBS) is partly based on this modulation of the brain-gut axis and autonomic function. researchgate.net By influencing autonomic outflow, this compound may help normalize stress-induced visceral responses. jci.orgmayoclinic.org

Preclinical Pharmacodynamics and Efficacy Studies of Dextofisopam in Animal Models

In Vitro Pharmacological Characterization

Dextofisopam's primary molecular target is the 2,3-benzodiazepine receptor, which is distinct from the classical 1,4- or 1,5-benzodiazepine receptors associated with sedation and anxiolysis. These specific binding sites are concentrated in brain regions that regulate autonomic functions, such as the subcortical ganglia, hypothalamus, and substantia nigra, rather than being located directly in the gastrointestinal tract. jci.orgbohrium.comnih.gov Recent studies indicate that homophthalazines like this compound have a novel, specific binding site within the central nervous system that is likely responsible for mediating their effects. sec.gov this compound has shown no significant binding affinity for other receptors or ion channels, highlighting its specific mechanism of action. Some research also suggests that its parent compound, tofisopam (B1682394), acts as a phosphodiesterase 10A (PDE10A) inhibitor, which could offer an alternative mechanism for its therapeutic effects. wikipedia.org

Animal Models for Gastrointestinal Motility Modulation

Animal studies have demonstrated that this compound effectively modulates gastrointestinal motility, particularly under conditions of stress or stimulation, while having minimal impact on basal functions. mayoclinic.orgnih.gov This selective activity is a key feature of its preclinical profile.

In animal models designed to mimic stress-induced alterations in gut function, this compound has shown the ability to normalize colonic motility. mayoclinic.orgnih.gov Stress is a known factor that can exacerbate symptoms in functional bowel disorders by altering gastrointestinal function. mayoclinic.org this compound's capacity to counteract these stress-induced changes suggests a central mechanism of action, influencing the brain-gut axis to maintain normal motor function even when challenged. jci.org

The glass bead expulsion test is used in animal models to assess colonic motility and transit in response to a physical stimulus, mimicking the distension and stretch that can trigger symptoms in IBS. researchgate.net In this model, this compound demonstrated a significant ability to attenuate this distension-induced contractile activity. researchgate.net This finding indicates that the compound can reduce the colon's hyper-reactivity to stimuli, a key factor in the pathophysiology of diarrhea-predominant IBS. researchgate.net

Table 1: Effect of this compound on Distension-Induced Contractile Activity

| Test | Animal Model | Outcome | Reference |

|---|

A notable characteristic of this compound in preclinical studies is its minimal effect on basal gastrointestinal motility. nih.govresearchgate.net For instance, in the charcoal meal test, which measures upper GI motility, this compound showed little to no effect at pharmacologically relevant doses. researchgate.net This suggests that this compound's primary action is to modulate stimulated or abnormal motility rather than altering normal digestive processes, which is a desirable trait for a therapeutic agent aimed at treating functional bowel disorders. nih.govresearchgate.net

Table 2: this compound's Effect on Basal Gastrointestinal Function

| Test | Animal Model | Outcome | Reference |

|---|---|---|---|

| Charcoal Meal Test | Not Specified | Little or no effect on basal upper GI motility | researchgate.net |

| Fecal Output Test | Not Specified | Little or no effect on basal lower GI motility | researchgate.net |

Reduction of Distension-Induced Contractile Activity (e.g., Glass Bead Expulsion Test)

Animal Models for Visceral Sensitivity Modulation

Visceral hypersensitivity, an increased perception of pain in the internal organs, is a hallmark of IBS. jnmjournal.org Animal models of visceral hypersensitivity are crucial for evaluating potential new treatments. nih.gov

This compound has been shown to reduce visceral hypersensitivity in animal models where sensitivity is heightened by stress. jci.orgmayoclinic.orgsigmaaldrich.combohrium.comnih.govrti.orgnih.gov In the balloon distension test, which measures the pain response to colorectal distension, this compound reduced abdominal contractions, indicating a decrease in visceral pain perception. researchgate.net This effect is thought to be mediated through its action on central nervous system pathways that control pain signaling from the gut. jci.orgnih.gov By modulating these central pathways, this compound can alleviate the heightened pain sensitivity associated with stress, a key component in functional gastrointestinal disorders. mayoclinic.orgnih.gov

Table 3: Effect of this compound on Visceral Hypersensitivity

| Test | Animal Model | Outcome | Reference |

|---|---|---|---|

| Balloon Distension Test | Not Specified | Reduced abdominal contractions in response to distension | researchgate.net |

Attenuation of Abdominal Contractions (e.g., Balloon Distension Test)

In preclinical models designed to simulate the visceral hypersensitivity characteristic of IBS, this compound has shown the ability to modulate responses to stimulated gut activity. bohrium.comcornell.edu One of the key assessments used is the balloon distension test, which measures visceral pain in rodents by monitoring abdominal muscle contractions in response to colorectal distension. nih.gov this compound has been observed to reduce abdominal contractions in this model, suggesting an analgesic effect on visceral pain. researchgate.netcrystalsoftwaredesign.com This effect is noteworthy as visceral hypersensitivity is a primary symptom of IBS, and its modulation is a key therapeutic goal. medscape.org The balloon distension test is a standard method for evaluating visceral sensation, where a balloon is inserted into the colon and inflated to measure the animal's response, providing a quantifiable measure of visceral nociception. abdominalkey.com

Animal Models for Inflammatory Bowel Conditions

The potential of this compound in the context of inflammatory bowel conditions has been investigated using established animal models.

Assessment in Dextran (B179266) Sodium Sulfate (B86663) (DSS)-Induced Colitis Models

The dextran sodium sulfate (DSS)-induced colitis model is a widely used tool in IBD research due to its ability to produce rapid, reproducible, and controllable intestinal inflammation that mimics features of ulcerative colitis in humans. tdblabs.secreative-biolabs.commeliordiscovery.com In this model, DSS is administered to rodents in their drinking water, leading to epithelial damage and a robust inflammatory response in the colon. meliordiscovery.com

Studies have shown that this compound, administered through various routes including orally, intraperitoneally, or intracolonically, can reduce the signs and symptoms of colitis in the DSS-induced model. researchgate.net This suggests that this compound may have anti-inflammatory properties relevant to the treatment of IBD. The model allows for the assessment of both acute and chronic inflammation by varying the concentration and duration of DSS administration. tdblabs.secreative-biolabs.com

Neurobiological Basis of Preclinical Effects

The mechanisms underlying the observed preclinical efficacy of this compound involve its interaction with the central and peripheral nervous systems.

Role in Modulating Central and Peripheral Nociceptive Pathways

This compound is believed to exert its effects by modulating nociceptive pathways that transmit pain signals from the periphery to the central nervous system. wjgnet.com Visceral pain perception involves a complex interplay of afferent nerve fibers that project from the gastrointestinal tract to the spinal cord and brain. frontiersin.orgnih.gov this compound's action is not on receptors within the gastrointestinal tract itself, but rather on benzodiazepine (B76468) receptors located in subcortical brain regions like the hypothalamus, which are important for regulating autonomic function. jci.orgsemanticscholar.orgwjgnet.com This central action is thought to influence the perception of visceral stimuli and reduce hypersensitivity. jci.orgmayoclinic.orgresearchgate.net The modulation of these central pathways may underlie the observed reduction in visceral pain responses in animal models. mp.pl Inflammatory mediators released during conditions like colitis can sensitize both peripheral and central nociceptive pathways, a process that this compound may counteract. mdpi.com

Discriminative Stimulus Paradigm Studies in Animal Models (e.g., Zolpidem/Lorazepam Differentiation)

To characterize the subjective effects of this compound and differentiate it from other benzodiazepine receptor modulators, discriminative stimulus studies have been conducted in animal models. researchgate.net This paradigm trains animals to distinguish between the effects of a specific drug and a placebo.

In studies involving rats trained to discriminate the sedative-hypnotic zolpidem or the classic anxiolytic lorazepam from a vehicle, the animals did not generalize this learned response to this compound. researchgate.net This indicates that the internal state or subjective effects produced by this compound are distinct from those of zolpidem and lorazepam. nih.gov Such findings are significant as they suggest that this compound may lack the typical sedative and other central nervous system effects associated with these traditional benzodiazepines, which is consistent with its non-sedating anxiolytic profile. wjgnet.com

Mechanistic Insights into Potential Therapeutic Avenues for Dextofisopam

Preclinical Elucidation of Brain-Gut Axis Modulation

The intricate communication network between the central nervous system (CNS) and the gastrointestinal (GI) tract, known as the brain-gut axis, is crucial for maintaining normal gut function. frontiersin.org Disruptions in this axis are implicated in functional GI disorders. sec.govfrontiersin.org Dextofisopam's potential therapeutic value is largely attributed to its influence on this complex interplay.

The autonomic nervous system (ANS) is a critical component of the brain-gut axis, regulating involuntary physiological processes including gut motility and secretion. nih.govmdpi.com Studies suggest that individuals with Irritable Bowel Syndrome (IBS) exhibit abnormal ANS activity. sec.gov this compound is believed to exert its effects by binding to specific receptors in brain regions that govern autonomic function. sec.gov This interaction may help normalize autonomic dysfunction, a key feature in the pathophysiology of IBS. sec.govsec.gov Benzodiazepine (B76468) receptors, found in subcortical and hypothalamic areas, are known to be important in controlling autonomic functions related to the motor and sensory activities of the gut. nih.govsemanticscholar.orgwjgnet.com this compound's modulation of these receptors may underlie its ability to influence gut function. mp.pl

The enteric nervous system (ENS), often called the "second brain," is a complex network of neurons within the gut wall that can independently regulate GI functions. nih.govscientificarchives.com The vagus nerve provides a major pathway for communication between the CNS and the ENS. mdpi.comnih.gov Benzodiazepines can influence the ANS, dorsal vagal nuclei, and the ENS through their interaction with GABA receptors in the CNS. nih.govsemanticscholar.orgwjgnet.com Vagal fibers, in turn, affect the migrating motor complex via the ENS. nih.govsemanticscholar.orgwjgnet.com Animal models have shown that this compound can reduce colonic motility and visceral sensitivity, particularly under conditions of hypermotility, while having minimal impact on basal GI movement. nih.govsemanticscholar.org This suggests a modulatory role rather than a simple inhibitory one.

Table 1: Preclinical Effects of this compound on Gastrointestinal Function

| Parameter Studied | Animal Model Finding | Reference |

| Colonic Motility | Reduced under stress/stretch-induced conditions. | researchgate.net |

| Visceral Hypersensitivity | Reduced in balloon distension tests. | researchgate.net |

| Basal GI Motility | Little to no effect at pharmacologically relevant doses. | researchgate.net |

| Gastric Acid Secretion | Little to no effect at pharmacologically relevant doses. | researchgate.net |

| Gastric Irritancy | Did not cause gastric irritation. | researchgate.net |

Influence on Autonomic Nervous System Function

Non-Sedating Anxiolytic Properties in Preclinical Contexts

A significant feature of this compound is its classification as a non-sedating anxiolytic. nih.govsemanticscholar.org While traditional benzodiazepines are effective anxiolytics, their utility is often limited by sedative side effects. nih.govukri.org Preclinical studies have distinguished this compound from sedative-hypnotics and typical benzodiazepines. researchgate.net In a discriminative stimulus paradigm, rats trained to recognize lorazepam or zolpidem did not generalize this response to this compound, indicating a different subjective effect profile. researchgate.net This non-sedating characteristic is a key advantage, suggesting the potential for anxiety relief without the cognitive and motor impairment associated with other compounds in its class. nih.govwikipedia.org

Theoretical Neuroimmunomodulatory Effects (Future Research Directions)

The interplay between the nervous and immune systems, or neuroimmunomodulation, is an emerging area of interest in the pathophysiology of disorders like IBS. nih.govresearchgate.net Benzodiazepine receptors are present on immune cells, suggesting a potential for these drugs to modulate immune responses. frontiersin.orgnih.gov While this compound has been primarily studied for its effects on neural and psychological pathways, its potential neuroimmunomodulatory effects remain a promising but largely unexplored area. nih.govsemanticscholar.orgnih.govresearchgate.net Future research is needed to investigate the concentration-dependent effects of benzodiazepines like this compound on cytokines and immune cell proliferation, which could open new therapeutic avenues. nih.govsemanticscholar.orgnih.govresearchgate.net

Role as a Pharmaceutical Lead Compound

This compound has served as a lead compound in the development of treatments for disorders of the brain-gut axis, particularly IBS. biospace.comfiercebiotech.com Its novel, non-serotonergic mechanism of action presents an innovative approach compared to other available therapies. sec.govfiercebiotech.com The development of this compound, the R-enantiomer of tofisopam (B1682394), was specifically aimed at managing diarrhea-predominant IBS (IBS-D). nih.govwjgnet.com As a lead compound, it has undergone preclinical and clinical evaluation, demonstrating a favorable profile in early studies that supported its advancement into further clinical trials. sec.govbiospace.com

Potential Beyond Gastrointestinal Research (e.g., PDE10A Inhibition and Schizophrenia Research)

While this compound's primary research focus has been on GI disorders, the broader class of molecules that modulate central nervous system signaling pathways continues to be explored for other indications. For instance, phosphodiesterase 10A (PDE10A) inhibitors are being investigated as a novel therapeutic approach for schizophrenia. nih.govplos.org PDE10A is highly expressed in the basal ganglia and plays a role in regulating dopamine (B1211576) receptor signaling. nih.govcpn.or.kr Inhibition of PDE10A is thought to modulate dopaminergic transmission in a way that could alleviate positive, negative, and cognitive symptoms of schizophrenia. nih.govcpn.or.krfrontiersin.org Although this compound itself is not primarily characterized as a PDE10A inhibitor, the exploration of related CNS-acting compounds for psychiatric disorders highlights the potential for molecules with novel mechanisms to be repurposed or to inform the development of new drugs for conditions like schizophrenia. medscape.com

Future Directions in Dextofisopam Research

Detailed Elucidation of 2,3-Benzodiazepine Receptor Subtype Specificity

A primary avenue for future research is the precise characterization of dextofisopam's binding targets. Unlike typical benzodiazepines that modulate the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, this compound's effects are not mediated by this system. nih.gov Instead, it binds to specific 2,3-benzodiazepine receptors located in subcortical brain regions, including the hypothalamus and substantia nigra, which are believed to be important in modulating autonomic function. jci.orgbohrium.comnih.gov Recent studies indicate that homophthalazines like this compound may act on a novel, specific binding site within the central nervous system. sec.gov

However, the specific subtypes of these 2,3-benzodiazepine receptors and this compound's binding affinity and functional activity at each remain to be fully elucidated. Future research must focus on:

Receptor Identification and Mapping: Utilizing autoradiography and novel radioligands to map the precise distribution of this compound binding sites in the central and peripheral nervous systems.

Binding Affinity Studies: Conducting competitive binding assays with a panel of known and novel ligands to determine the binding profile of this compound across different potential receptor subtypes.

Functional Assays: Employing in vitro cellular models expressing candidate receptors to understand whether this compound acts as an agonist, antagonist, or allosteric modulator and to characterize the downstream signaling cascades.

Clarifying this receptor specificity is crucial for understanding its mechanism of action in conditions like IBS and for predicting potential off-target effects. nih.gov

Advanced Structure-Activity Relationship (SAR) Studies for Novel Analog Development

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. researchgate.netnih.gov For this compound, advanced SAR studies are a critical next step for developing novel analogs with improved potency, selectivity, or pharmacokinetic properties. While specific SAR studies on this compound are not extensively published, research on other benzodiazepine (B76468) classes shows that minor structural modifications can significantly alter pharmacological activity. science.govchemisgroup.us

Future research should systematically modify the this compound scaffold, focusing on key positions of the homophthalazine core. sec.gov This would involve synthesizing a library of analogs and evaluating their activity.

Key Areas for Modification and Analysis:

Substituents on the Phenyl Ring: Investigating the effect of different electron-donating or electron-withdrawing groups on receptor affinity and functional activity.

Modifications of the Diazepine (B8756704) Ring: Exploring how changes to the ethyl and methyl groups on the seven-membered ring impact the molecule's conformation and interaction with its binding site. chemisgroup.us

Chirality: Further exploring the differential activities of the R- and S-enantiomers to confirm that the R-enantiomer (this compound) is the primary source of the desired activity.

The hypothetical data below illustrates how SAR findings could be presented.

| Analog | Structural Modification | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

|---|---|---|---|

| This compound | Parent Compound | Value X | Value Y |

| Analog A | Modification at R1 | Value X-5 | Value Y-10 |

| Analog B | Modification at R2 | Value X+10 | Value Y+20 |

| Analog C | Modification at Phenyl Ring | Value X-2 | Value Y-5 |

This table is illustrative and does not represent actual experimental data.

These studies could lead to the identification of new chemical entities with enhanced therapeutic profiles for IBS or for entirely new indications. nih.gov

Exploration of Synergistic Effects with Other Investigational Compounds in Preclinical Settings

The complex pathophysiology of disorders like IBS suggests that combination therapy may offer superior efficacy. Future preclinical research should explore the potential synergistic effects of this compound with other compounds targeting different pathways involved in visceral pain and motility. For example, combining an autonomic modulator like this compound with agents that target gut-specific mechanisms could be beneficial. missionresearchlab.com

Potential compound classes for synergistic studies include:

5-HT Receptor Modulators: Agents like 5-HT3 antagonists (e.g., Ramosetron) or 5-HT4 agonists (e.g., Prucalopride) that influence gut motility and secretion. jci.orgopenaccessjournals.com

Kappa-Opioid Agonists: Compounds like Asimadoline that modulate visceral sensation. nih.govmayoclinic.org

Mast Cell Stabilizers: Agents such as Ketotifen that reduce immune activation and mediator release in the gut. jci.org

Neurokinin Antagonists: These compounds are being investigated for their potential benefits in clinical practice. openaccessjournals.com

The following table, derived from known drug interaction databases, outlines theoretical interactions that warrant preclinical investigation. drugbank.com

| Compound Class | Potential Interaction with this compound | Rationale for Preclinical Study |

|---|---|---|

| CNS Depressants (e.g., Diazepam, Lorazepam) | Increased risk of CNS depression. drugbank.com | To quantify the extent of interaction and establish a safety profile for potential co-administration. |

| Serotonergic Agents (e.g., SSRIs like Citalopram, Duloxetine) | Potential for increased adverse effects. drugbank.com | To investigate synergistic effects on the brain-gut axis and assess safety. |

| CYP3A4 Substrates/Inhibitors | Potential for altered metabolism, as the racemate (tofisopam) is a CYP3A4 inhibitor. wikipedia.org | To determine if this compound affects the metabolism of co-administered drugs. |

This table presents potential interactions based on database information; these require validation in preclinical models.

Development of Refined Animal Models for Specific Mechanistic Investigations

Preclinical research on this compound has utilized established animal models to demonstrate its effects on stress-induced colonic motility and visceral hypersensitivity. researchgate.netnih.gov These include the colorectal distension (CRD) model for visceral pain, the glass bead expulsion test for motility, and the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model for inflammation. researchgate.netnih.gov

While useful, the future of this compound research requires the development and use of more refined animal models that can dissect its specific effects on the brain-gut axis. scielo.brscielo.br There is a need for models that better replicate the multifactorial nature of human conditions like IBS. jddtonline.infopharmacophorejournal.comfrontiersin.org

Future Directions for Animal Models:

Psychosocial Stress Models: Employing models like maternal separation or water avoidance stress to better understand how this compound modulates the central response to psychological stressors and its downstream effects on gut function. pharmacophorejournal.com

Models with Comorbid Anxiety: Using paradigms like the elevated plus-maze to simultaneously assess the anxiolytic effects of this compound and its impact on visceral pain, reflecting the common comorbidity in IBS patients. scielo.brscielo.br

Microbiota-Humanized Models: Utilizing germ-free mice colonized with human fecal microbiota from IBS patients to investigate how this compound's effects might be influenced by or, in turn, influence the gut microbiome.

| Animal Model | Investigational Focus | Relevance to this compound Research |

|---|---|---|

| Colorectal Distension (CRD) | Visceral hypersensitivity. nih.gov | Used to confirm this compound's analgesic effects on gut-specific pain. researchgate.net |

| Water Avoidance Stress | Psychological stress-induced gut dysfunction. pharmacophorejournal.com | To investigate the central mechanism of this compound in mitigating stress-induced symptoms. |

| Maternal Separation Model | Early-life stress and long-term changes in brain-gut axis. frontiersin.org | To study the potential of this compound to reverse or mitigate programmed visceral hypersensitivity. |

| Elevated Plus-Maze | Anxiety-like behavior. scielo.brscielo.br | To dissect the anxiolytic properties of this compound from its effects on gut motility and sensation. |

Integration of Computational Modeling and Artificial Intelligence in Drug Discovery for this compound Research

Modern drug discovery is increasingly driven by computational approaches that can accelerate research and reduce costs. fmhr.orgfrontiersin.org The application of computational modeling and artificial intelligence (AI) to this compound research holds significant promise. dokumen.pubmdpi.com

Potential Applications:

Molecular Docking: Once the specific receptor target for this compound is identified, molecular docking simulations can be used to predict how this compound and its novel analogs bind to the receptor. mdpi.com This can guide the rational design of more potent and selective compounds, complementing SAR studies.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate a molecule's chemical properties with its biological activity. mdpi.com By building a QSAR model based on a library of this compound analogs, researchers can predict the activity of new, unsynthesized compounds.

Machine Learning and AI: AI algorithms can analyze large datasets from preclinical and clinical studies to identify novel biomarkers, predict treatment responders, or uncover new potential therapeutic indications for this compound. frontiersin.org

Pharmacokinetic Modeling: Computational models can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogs, helping to prioritize compounds with favorable drug-like properties for further development. mdpi.commdpi.com

Investigation of this compound's Metabolic Pathways and Potential Research Tool Applications

A comprehensive understanding of a drug's metabolic fate is essential. Currently, detailed information on the metabolic pathways of this compound is not widely available. drugbank.com It is known that its racemate, tofisopam (B1682394), acts as an inhibitor of the hepatic enzyme CYP3A4, which suggests that this compound may also interact with this important metabolic pathway. wikipedia.org Future research must include in vitro studies with human liver microsomes and in vivo studies to identify the primary metabolites of this compound and the enzymes responsible for its clearance. This is critical for predicting potential drug-drug interactions.

Beyond its therapeutic potential, this compound's unique pharmacology makes it a valuable research tool. As a selective, non-sedating modulator of a novel 2,3-benzodiazepine binding site, it can be used to:

Probe the physiological and pathophysiological roles of this receptor system in the central nervous system.

Investigate the connections between the hypothalamic centers it targets and the regulation of autonomic functions, stress responses, and the brain-gut axis. jci.org

Develop radiolabeled versions of this compound for use in positron emission tomography (PET) imaging to visualize its target receptors in the living brain.

Q & A

What methodological frameworks are recommended for formulating research questions about Dextofisopam's mechanism of action?

- Answer: Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure questions about this compound's pharmacological targets. For example: "In rodent models of neuropathic pain (P), how does this compound (I) compare to standard serotonin modulators (C) in normalizing glutamate receptor expression (O) over 28-day treatment (T)?" Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address literature gaps while maintaining practical scope .

Q. How should researchers design dose-response studies for this compound in preclinical models?

- Answer:

- Step 1: Define dynamic range using in vitro assays (e.g., receptor binding IC₅₀) to establish baseline efficacy .

- Step 2: Apply the 3Rs principle (Replacement, Reduction, Refinement) to minimize animal use while ensuring statistical power (n ≥ 6/group for rodents) .

- Step 3: Use nonlinear regression models (e.g., sigmoidal Emax) to quantify dose-dependent effects, reporting 95% confidence intervals .

Q. What validation methods are essential for confirming this compound's target specificity in biochemical assays?

- Answer:

- Orthogonal assays: Combine radioligand binding with functional assays (e.g., cAMP quantification) to rule off-target effects .

- Negative controls: Include tissue samples from knockout models or competitive antagonists to validate signal specificity .

- Data transparency: Publish raw datasets and analysis code in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's in vitro potency and in vivo pharmacokinetic variability?

- Answer:

- Systematic review: Conduct a meta-analysis of existing in vitro and in vivo studies to identify confounding variables (e.g., protein binding, metabolic clearance) .

- Physiologically based pharmacokinetic (PBPK) modeling: Simulate drug distribution across compartments to reconcile disparities .

- Experimental replication: Repeat key studies under standardized conditions (e.g., ISO/IEC 17025 protocols) to verify reproducibility .

Q. What statistical approaches are optimal for analyzing non-linear behavioral responses in this compound trials?

- Answer:

- Mixed-effects models: Account for inter-subject variability in longitudinal datasets (e.g., repeated-measures ANOVA with random effects) .

- Bayesian inference: Use posterior probability distributions to quantify uncertainty in small-sample studies .

- Sensitivity analysis: Test robustness of conclusions by varying assumptions (e.g., missing data imputation methods) .

Q. How can translational validity be improved when advancing this compound from rodent to primate models?

- Answer:

- Cross-species biomarker alignment: Validate surrogate endpoints (e.g., CSF neurotransmitter levels) across preclinical models .

- Adaptive experimental design: Use interim analyses to refine dosing regimens or outcome measures in non-human primates .

- Ethical oversight: Follow ARRIVE 2.0 guidelines for reporting animal research and obtain IACUC approval for primate studies .

Methodological Resources

- Data Management: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing raw datasets .

- Conflict Resolution: Use PRISMA frameworks for systematic reviews of contradictory evidence .

- Ethical Compliance: Document informed consent and data anonymization protocols for clinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.